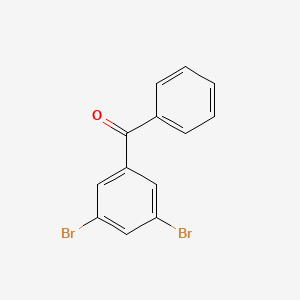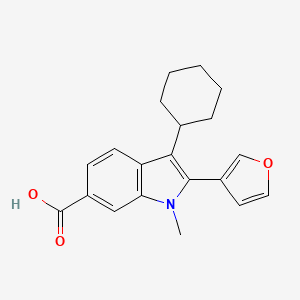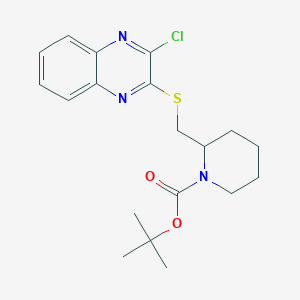![molecular formula C14H10BrClN2O2S B13975899 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13975899.png)
5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound It is a derivative of 7-azaindole, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves a one-step substitution reaction. The starting material, 5-bromo-7-azaindole, is reacted with tosyl chloride in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under mild conditions, which makes it suitable for industrial production .
Industrial Production Methods
For industrial production, the synthesis method involves the use of strong bases such as potassium hydroxide or sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the target compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions at the C3 and C5 positions.
Coupling Reactions: It can undergo Suzuki cross-coupling and Buchwald-Hartwig coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of bases like potassium hydroxide or sodium hydroxide.
Coupling Reactions: Utilize palladium catalysts and ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of 7-azaindole, which can be further modified for specific applications .
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel anticancer, antiviral, and antibacterial agents.
Biological Research: The compound is studied for its potential to inhibit various proteases and other enzymes involved in disease pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as proteases and other enzymes. By inhibiting these targets, the compound can interfere with key biological pathways, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing targeted therapeutic agents with high selectivity and potency .
Eigenschaften
Molekularformel |
C14H10BrClN2O2S |
|---|---|
Molekulargewicht |
385.7 g/mol |
IUPAC-Name |
5-bromo-4-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10BrClN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-7-6-11-13(16)12(15)8-17-14(11)18/h2-8H,1H3 |
InChI-Schlüssel |
AYVXAUGAIRULFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(6-(2-Hydroxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-carbaldehyde](/img/structure/B13975817.png)
![1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone](/img/structure/B13975821.png)


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B13975866.png)







![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid;hydrochloride](/img/structure/B13975920.png)
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13975923.png)
